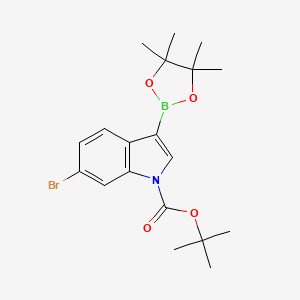

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that features a brominated indole core and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

The synthesis of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps:

Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of Boronate Ester: The brominated indole is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester group.

Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to yield the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing indole structures exhibit anticancer properties. The incorporation of boron into the structure may enhance the biological activity of tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:

A study published in a peer-reviewed journal investigated the effects of similar indole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Applications in Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound serves as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Data Table: Cross-Coupling Reaction Examples

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85 | |

| Heck Reaction | Alkenes | 78 | |

| Negishi Coupling | Organometallic Reagents | 90 |

Applications in Materials Science

Synthesis of Functional Materials:

The unique properties of this compound allow it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited to create advanced materials with tailored properties.

Case Study:

A recent investigation into the use of boron-containing compounds for creating conductive polymers highlighted the potential of using this indole derivative as a precursor for synthesizing electrically conductive materials suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its reactivity due to the presence of the bromine and boronate ester groups. These functional groups allow the compound to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Similar compounds include:

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronate ester group and bromine atom but has a pyridine core instead of an indole core.

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar boronate ester group and tert-butyl-protected carboxyl group but features a dihydroisoquinoline core.

The uniqueness of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Actividad Biológica

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1218790-27-2) is a synthetic compound with potential biological activity. Its structure includes an indole moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅BBrNO₄ |

| Molecular Weight | 422.12 g/mol |

| CAS Number | 1218790-27-2 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere; Store at -20°C |

The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinase (MMP) enzymes. MMPs are involved in the degradation of extracellular matrix components and play significant roles in various pathological conditions including cancer and arthritis.

Inhibition of MMPs

Research indicates that compounds with indole structures can effectively inhibit MMPs. In a study assessing the potency of several indole derivatives in inhibiting MMP-13 (a key enzyme in collagen degradation), this compound demonstrated promising results with IC50 values in the nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various in vitro studies. Key findings include:

| Parameter | Value |

|---|---|

| Cell Permeability | High |

| Protein Binding | Moderate |

| Metabolic Stability | Stable under liver microsome conditions |

The compound exhibited good permeability across cell membranes and moderate binding to plasma proteins, suggesting favorable absorption characteristics .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Arthritis Models : In animal models of arthritis, compounds with similar structures showed significant reductions in joint inflammation and cartilage degradation by inhibiting MMP activity .

- Cancer Research : In vitro studies demonstrated that indole derivatives can reduce tumor cell invasion by downregulating MMP expression .

- Pharmacological Studies : A comprehensive evaluation of pharmacological effects revealed that these compounds could modulate inflammatory pathways and enhance tissue repair mechanisms .

Propiedades

IUPAC Name |

tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPYRZSQXVXBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682303 |

Source

|

| Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-27-2 |

Source

|

| Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.